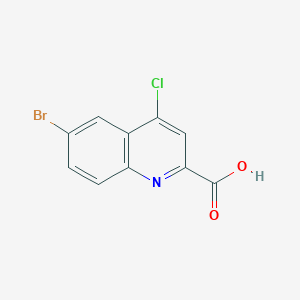

6-Bromo-4-chloroquinoline-2-carboxylic acid

描述

属性

IUPAC Name |

6-bromo-4-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWJJGCTINMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652188 | |

| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-43-7 | |

| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 3-(4-bromaniline) ethyl acrylate

Step 2: Cyclization to 6-bromoquinoline-4(1H)-one

Step 3: Chlorination to 6-bromo-4-chloroquinoline

Total Yield and Advantages

- The overall yield of the three-step process is approximately 70–73%.

- The method is operationally simple, environmentally friendly, and suitable for industrial scale.

- It significantly improves yield compared to previous methods (26–42%) and reduces production costs.

Alternative Multi-Step Synthesis (Five Steps)

This route involves:

- Reaction of Meldrum’s acid derivatives with 4-bromoaniline and trimethyl orthoformate.

- Cyclization in high-boiling solvents like o-dichlorobenzene or diphenyl ether.

- Chlorination using phosphorus oxychloride.

- Hydrolysis to convert esters to carboxylic acid.

- Final purification steps to yield 6-bromo-4-chloroquinoline-2-carboxylic acid.

This method yields about 42% overall, lower than the three-step method, and involves more complex operations and longer reaction times.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final products.

- The 1H NMR spectrum of 6-bromo-4-chloroquinoline shows characteristic aromatic proton signals consistent with the proposed structure.

- The improved process reduces impurities and simplifies purification, enhancing product quality.

- The method aligns with green chemistry principles by reducing hazardous reagents and waste.

Summary and Recommendations

The preparation of this compound is best achieved via the three-step synthetic route involving:

- Formation of 3-(4-bromaniline) ethyl acrylate from 4-bromaniline and ethyl propiolate.

- Cyclization to 6-bromoquinoline-4(1H)-one in diphenyl ether at high temperature.

- Chlorination with phosphorus trichloride in toluene to yield the final product.

This method offers superior yield (70%+), operational simplicity, environmental benefits, and suitability for industrial production compared to older multi-step methods.

化学反应分析

6-Bromo-4-chloroquinoline-2-carboxylic acid participates in various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include sodium azide, potassium dodecatungstocobaltate trihydrate, and various organoboron reagents . The major products formed from these reactions are often other quinoline derivatives with potential biological activities .

科学研究应用

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of 6-bromo derivatives, including 6-bromo-4-chloroquinoline-2-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. A study demonstrated that various arylated quinoline carboxylic acids exhibited significant activity against both replicating and non-replicating forms of M. tuberculosis . Specifically, compounds modified with the 6-bromo group showed moderate anti-tuberculosis activity, indicating their potential as lead compounds for further development.

Synthesis of Omipalisib

This compound serves as an important intermediate in the synthesis of Omipalisib (GSK2126458), a selective inhibitor targeting PI3K and mTOR pathways. This compound is under investigation for treating various cancers and fibrotic diseases . The efficient synthesis methods developed for this intermediate have improved yields significantly, making it suitable for industrial-scale production .

Study on Mycobacterium tuberculosis Inhibitors

A comprehensive study focused on the synthesis and characterization of arylated quinoline carboxylic acids, including derivatives of this compound. The research involved in vitro screening against M. tuberculosis, utilizing methods such as the MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay) to assess efficacy against both active and dormant bacterial states .

| Compound | Activity Against M. tuberculosis | Notes |

|---|---|---|

| This compound | Moderate | Effective against non-replicating forms |

| 7i & 7m | High | Best inhibitors identified in the study |

Synthesis Pathway Optimization

The preparation methods for synthesizing 6-bromo-4-chloroquinoline derivatives have been optimized to enhance yield and reduce environmental impact. A notable method involves a three-step reaction process that utilizes readily available reagents, achieving over 70% yield compared to previous methods with yields between 26% to 42% . This advancement not only lowers production costs but also supports the scalability of drug development processes.

Safety and Regulatory Information

While exploring its applications, it is crucial to acknowledge the safety profile of this compound. The compound has been classified with several hazard warnings, including acute toxicity if swallowed and skin irritation . Researchers must adhere to proper safety protocols when handling this substance in laboratory settings.

作用机制

The mechanism of action of 6-Bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application .

相似化合物的比较

Structural Variations and Substituent Effects

Key structural differences among quinoline derivatives lie in the type and position of substituents, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

生物活性

6-Bromo-4-chloroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and antitubercular properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a quinoline ring with bromine and chlorine substituents, which are critical for its biological activity. The presence of these halogens can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways influenced by this compound are still under investigation, but preliminary data suggest it may target signaling pathways involved in tumor growth.

Antitubercular Activity

One of the most notable applications of this compound is its efficacy against Mycobacterium tuberculosis (Mtb). A study evaluated multiple quinoline carboxylic acids and found that certain derivatives exhibited strong inhibitory effects against both replicating and non-replicating forms of Mtb . The compound's ability to inhibit DNA gyrase in Mtb was particularly noted, suggesting a targeted approach in developing new antitubercular agents.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A comparative study assessed various halogenated quinolines for their antimicrobial properties. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many tested analogs, indicating superior efficacy against specific bacterial strains .

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent .

Case Study 3: Tuberculosis Inhibition

A recent screening of quinoline derivatives highlighted that modifications at specific positions on the quinoline ring could enhance activity against Mtb. The study indicated that this compound retained significant activity at low concentrations, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antitubercular Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Chloroquinoline-4-carboxylic acid | Moderate | Low | Moderate |

| 6-Bromoquinoline-4-carboxylic acid | Low | Moderate | Low |

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. For instance, its inhibition of DNA gyrase disrupts bacterial replication processes. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

常见问题

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-chloroquinoline-2-carboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : React 6-bromo-4-chloroquinoline with a carboxylic acid precursor under basic conditions (e.g., NaH in DMF). Temperature control (0–40°C) is critical to avoid side reactions .

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ as a catalyst with boronic acid derivatives to introduce substituents. Optimize solvent systems (1,4-dioxane/water) and base (Na₂CO₃) for higher yields .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the quinoline backbone and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry indicate homogeneity .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms the molecular ion peak (expected m/z: ~314.5 for C₁₀H₆BrClNO₂).

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic buffers (pH < 4). Pre-dissolve in DMSO for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group. Monitor degradation via TLC (Rf shift in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents via Suzuki-Miyaura coupling on the quinoline core?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂/DPPF with Pd(PPh₃)₄ for coupling efficiency. Pd(OAc)₂ may improve yields for sterically hindered boronic acids .

- Solvent/Base Optimization : Test 1,4-dioxane/water vs. DMF. Additives like CuCl (0.1 equiv) enhance regioselectivity in DMF .

- Reaction Monitoring : Use LC-MS to track intermediate formation. Quench aliquots at intervals (2 h, 4 h, 8 h) to identify optimal reaction time.

Q. What strategies address discrepancies in spectroscopic data during derivative synthesis?

- Methodological Answer :

- By-Product Analysis : If NMR shows unexpected peaks, isolate by-products via prep-HPLC and characterize via 2D NMR (COSY, HSQC) .

- Isotopic Labeling : Use ¹³C-labeled starting materials to trace carbon connectivity in complex derivatives.

- Computational Validation : Compare experimental IR/UV-Vis spectra with DFT-calculated spectra (e.g., Gaussian 16) to confirm structural assignments .

Q. How can researchers design experiments to resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize a focused library (e.g., varying substituents at positions 2 and 4) and test in standardized assays (e.g., kinase inhibition). Use ANOVA to identify statistically significant trends .

- Dose-Response Curves : Compare IC₅₀ values across derivatives. A table example:

| Derivative | R-Group | IC₅₀ (µM) |

|---|---|---|

| 1 | -COOH | 12.3 |

| 2 | -COOCH₃ | 8.7 |

| 3 | -CONH₂ | 15.9 |

- Molecular Docking : Perform in silico docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in literature?

- Methodological Answer :

- Source Evaluation : Cross-reference experimental conditions (e.g., pH, temperature). For instance, solubility in DMSO may vary if hygroscopic solvent batches are used .

- Reproducibility Tests : Repeat solubility assays under controlled conditions (e.g., 25°C, anhydrous DMSO). Report results as mean ± SEM (n=3).

Q. What experimental controls are critical when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Exothermicity Control : Use a jacketed reactor with cooling (0–5°C) during exothermic steps (e.g., acid chloride formation) .

- Oxygen Sensitivity : Purge reaction vessels with N₂ before adding air-sensitive reagents (e.g., Pd catalysts) .

- Yield Tracking : Compare isolated yields at 1 g vs. 10 g scales. A 10% drop may indicate inefficient mixing or heat transfer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。